molecular formula C9H17ClN2O B1417363 1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride CAS No. 2206607-55-6

1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride

Cat. No. B1417363
M. Wt: 204.7 g/mol
InChI Key: CQTRXHKCNNIPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Name : 1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide; hydrochloride

Scientific Research Applications

Synthetic Approaches

Research has explored various synthetic routes to produce aminocyclobutane carboxylic acids, which are structurally related to 1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride. For example, all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using a photochemical [2+2] cycloaddition reaction, showcasing the utility of this compound in stereochemical studies (André et al., 2013). Additionally, the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been reported, highlighting the compound's significance in producing biologically relevant structures (Feng et al., 2019).

Structural Analysis and Applications

Studies have also focused on the structural characterization and applications of aminocyclobutane carboxylic acids. The synthesis and structural study of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, for instance, have led to the creation of highly rigid beta-peptides, demonstrating the compound's potential in peptide chemistry (Izquierdo et al., 2005). The synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers further underscores the versatility of aminocyclobutane carboxylic acids in the design of novel biomolecules (Gutiérrez-Abad et al., 2010).

Safety And Hazards

1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride should be handled with care due to its potential hazards. Consult safety data sheets (SDS) for detailed safety information .

Future Directions

: ChemScene LLC - 1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride : MilliporeSigma - 1-Amino-1-cyclobutanecarboxylic acid : AK Scientific, Inc. Safety Data Sheet

properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-9(4-1-5-9)8(12)11-6-7-2-3-7;/h7H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRXHKCNNIPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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